D,L-threo-Droxidopa-13C2,15N Hydrochloride
Description
Fundamentals of Stable Isotope Tracers in Biochemical Investigations
At the core of stable isotope labeling is the ability to differentiate between the labeled and unlabeled molecules using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods detect the slight mass difference imparted by the heavy isotopes. By introducing a labeled compound into a biological system, scientists can track its absorption, distribution, metabolism, and excretion (ADME), providing a detailed picture of its metabolic fate. nih.gov This approach is invaluable for a wide range of biomedical research, including metabolism studies, pharmacokinetic analyses, and drug-drug interaction studies.
Strategic Advantages of ¹³C and ¹⁵N Isotopic Enrichment in Organic Molecules
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are two of the most commonly used stable isotopes in biomedical research. metsol.com Their natural abundances are relatively low (approximately 1.1% for ¹³C and 0.37% for ¹⁵N), making the enriched, labeled molecules easily distinguishable from their naturally occurring counterparts. nih.gov
The key advantages of using ¹³C and ¹⁵N isotopes include:
Non-radioactivity: Unlike their radioactive counterparts (like ¹⁴C and ³H), ¹³C and ¹⁵N are non-radioactive, making them safe for use in human studies. metsol.com
No Alteration of Chemical Properties: The addition of neutrons does not significantly change the chemical or physical properties of the molecule, ensuring that the labeled compound behaves identically to the unlabeled drug in the body. metsol.com
High Analytical Sensitivity: Modern analytical instruments can detect even minute quantities of isotopically labeled compounds, allowing for precise measurements.
Versatility: ¹³C and ¹⁵N can be incorporated into a wide variety of organic molecules, making them suitable for studying a broad range of biological processes. copernicus.org
Contextual Overview of Droxidopa (B1670964) as a Prodrug Precursor in Neurotransmitter Pathways
Droxidopa is a synthetic amino acid precursor that is converted in the body to norepinephrine (B1679862), a crucial neurotransmitter. patsnap.comnih.gov It is classified as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized into its active form. patsnap.com The conversion of Droxidopa to norepinephrine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body. patsnap.com
Norepinephrine plays a vital role in the sympathetic nervous system, helping to regulate blood pressure and heart rate. patsnap.com In certain medical conditions, the body's ability to produce sufficient norepinephrine is impaired. patsnap.com Droxidopa serves to replenish norepinephrine levels. patsnap.comresearchgate.net It can cross the blood-brain barrier, allowing for the production of norepinephrine in both the peripheral and central nervous systems. nih.gov
Rationale for the Specific ¹³C₂,¹⁵N Isotopic Labeling of D,L-threo-Droxidopa for Research Applications
The specific labeling of D,L-threo-Droxidopa with two Carbon-13 atoms and one Nitrogen-15 atom to create D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride is a deliberate strategy for in-depth research. This labeling is crucial for pharmacokinetic studies, which examine how a drug moves through the body. nih.gov
By administering the labeled compound, researchers can accurately distinguish between the drug that was administered and the norepinephrine that is naturally present in the body. This allows for precise measurement of key pharmacokinetic parameters.
Key Pharmacokinetic Parameters Measured Using Labeled Droxidopa:
| Parameter | Description |
|---|---|
| Cmax | The maximum concentration of the drug in the plasma. |
| Tmax | The time it takes to reach the maximum plasma concentration. |
| AUC (Area Under the Curve) | A measure of the total drug exposure over time. |
| t½e (Elimination Half-life) | The time it takes for the concentration of the drug in the body to be reduced by half. |
Data derived from multiple pharmacokinetic studies. nih.govnih.govresearchgate.net
These studies have provided valuable insights into how factors like food can affect the absorption of Droxidopa. For instance, research has shown that taking Droxidopa with a high-fat meal can decrease the maximum plasma concentration (Cmax) and delay the time it takes to reach that peak (Tmax). nih.govresearchgate.net This type of detailed information, made possible by stable isotope labeling, is critical for understanding the drug's behavior in the human body.
Properties
CAS No. |
1329556-63-9 |
|---|---|
Molecular Formula |
C9H12ClNO5 |
Molecular Weight |
252.625 |
IUPAC Name |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
InChI Key |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Synonyms |
(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of D,l Threo Droxidopa 13c2,15n Hydrochloride
Chemical Synthesis Pathways for Regioselective 13C and 15N Incorporation
The synthesis of Droxidopa (B1670964) is a multi-step process due to the molecule's multiple reactive functional groups, which necessitates the use of protecting groups. google.comgoogle.com The preparation of its isotopically labeled analogue, D,L-threo-Droxidopa-13C2,15N Hydrochloride, involves the strategic introduction of ¹³C and ¹⁵N isotopes into the molecular backbone. This is typically achieved by employing isotopically labeled starting materials or building blocks early in the synthetic sequence. imist.ma
A general synthetic approach for Droxidopa involves the condensation of a protected catechol derivative with a serine derivative. To achieve the desired labeling pattern (¹³C₂,¹⁵N), the synthesis would be adapted to use precursors where these specific atoms are replaced with their heavy isotopes. For instance, a plausible pathway could start with a ¹⁵N-labeled glycine (B1666218) derivative, which is then elaborated to form the serine backbone. The two ¹³C atoms could be introduced via a labeled benzaldehyde (B42025) derivative or through reactions involving labeled cyanide or other C1/C2 synthons during the formation of the propanoic acid chain.
The regioselective incorporation of isotopes is paramount. The fundamental principle of isotopic labeling is to introduce isotopes at specific, stable positions within a molecule to enable tracking without significantly altering its chemical properties. musechem.com The development of efficient methods to introduce isotopic labels is a significant area of research, as traditional methods can be complex and time-consuming. imist.ma
Hypothetical Labeled Synthesis Overview
| Step | Description | Labeled Precursor Example |
|---|---|---|
| 1 | Preparation of a protected, labeled catechol building block. | 3,4-(dibenzyloxy)benzaldehyde-¹³CHO |
| 2 | Preparation of a labeled amino acid core. | Glycine-¹⁵N, 2-¹³C |
| 3 | Condensation and elaboration to form the threo-serine backbone. | Aldol-type condensation of the two labeled fragments. |
| 4 | Deprotection of functional groups. | Removal of benzyl (B1604629) and other protecting groups. google.com |
| 5 | Purification and salt formation. | Isolation of the D,L-threo diastereomer and conversion to the hydrochloride salt. google.com |
Methodologies for Purity Assessment and Isotopic Enrichment Characterization
Ensuring the chemical purity and confirming the degree of isotopic enrichment are critical quality control steps in the production of any isotopically labeled compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org
Mass Spectrometry (MS): This is the primary technique for determining isotopic purity and enrichment. almacgroup.com Advances in MS technology, particularly Time-of-Flight (TOF) instruments coupled with liquid chromatography (LC-MS), allow for high-resolution separation of isotopologues (molecules that differ only in their isotopic composition). researchgate.netalmacgroup.com The process generally involves separating the compound of interest from any impurities via LC, followed by MS analysis to determine the isotopic distribution in the mass cluster. almacgroup.comnih.gov By comparing the measured intensity of the labeled ion peak to the intensities of ions with lower or natural abundance isotopic composition, the isotopic enrichment can be accurately calculated. researchgate.net
Summary of Analytical Characterization Methods
| Technique | Purpose | Key Information Provided |
|---|---|---|
| LC-HR-MS | Isotopic Enrichment & Purity | Accurate mass measurement, determination of isotopic distribution, quantification of isotopic purity (e.g., % ¹³C₂¹⁵N). rsc.orgresearchgate.netnih.gov |
| NMR (¹H, ¹³C, ¹⁵N) | Structural Integrity & Label Position | Confirmation of chemical structure, verification of the regioselective placement of ¹³C and ¹⁵N atoms. rsc.org |
| HPLC-UV | Chemical Purity | Quantification of the main compound relative to non-labeled impurities. google.com |
Stereochemical Control and Analysis in this compound Synthesis
Droxidopa possesses two chiral centers, meaning it can exist as four possible stereoisomers. google.comgoogle.com The biological activity is specific to the L-threo enantiomer. google.com The target compound, D,L-threo-Droxidopa, is a specific racemic mixture of the D-threo and L-threo enantiomers. Therefore, the synthesis must be controlled to produce the threo diastereomer preferentially over the erythro diastereomer, and methods must be in place to verify the stereochemical purity of the final product.
Stereochemical Control: Synthetic routes are designed to control the relative stereochemistry. This can be achieved through stereoselective reactions that favor the formation of the threo configuration. Following the synthesis, resolution techniques can be employed to separate diastereomers or enantiomers if necessary. Patent literature describes the resolution of racemic mixtures of Droxidopa precursors to isolate the desired stereoisomer. google.com For the D,L-threo product, the key is to separate the threo pair from the erythro pair.
Stereochemical Analysis: The analysis of chiral compounds to determine enantiomeric and diastereomeric purity is essential. Several chromatographic and electrophoretic techniques are widely used for this purpose. mdpi.comwvu.edu
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method for chiral separations. mdpi.com The direct approach uses a chiral stationary phase (CSP) that interacts differently with the enantiomers, allowing for their separation and quantification. wvu.educhromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide columns are frequently used. chromatographyonline.com An indirect method involves derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.com
Capillary Electrophoresis (CE): CE is a powerful alternative with high separation efficiency and rapid analysis times. mdpi.comwvu.edu Chiral selectors are added to the running buffer, which form transient diastereomeric complexes with the enantiomers, causing them to migrate at different rates. wvu.edu
Other Techniques: Gas chromatography (GC) and supercritical fluid chromatography (SFC) are also effective techniques for chiral separations. mdpi.comnih.gov
Key Chiral Separation Techniques
| Technique | Principle | Application to Droxidopa |
|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). wvu.educhiralpedia.com | Separation of D-threo and L-threo enantiomers; separation of threo from erythro diastereomers. google.com |
| Chiral CE | Formation of transient diastereomeric complexes with a chiral selector in the buffer. wvu.edu | High-efficiency analysis of all four stereoisomers. |
| Chiral GC/SFC | Separation on a chiral stationary phase in the gas or supercritical fluid phase. mdpi.comnih.gov | Alternative methods for stereoisomeric purity analysis. |
Advanced Analytical Techniques Leveraging D,l Threo Droxidopa 13c2,15n Hydrochloride
Mass Spectrometry (MS)-Based Approaches for Quantitative and Qualitative Analysis
Mass spectrometry has become an indispensable tool in drug metabolism and pharmacokinetic studies. nih.govijpras.com The use of stable isotope-labeled internal standards, such as D,L-threo-Droxidopa-13C2,15N Hydrochloride, is fundamental to achieving the high accuracy and precision required in these analyses. scispace.comlumiprobe.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Precise Quantification
UPLC-MS/MS is a powerful technique for the quantification of drugs and their metabolites in biological samples. nih.govresearchgate.net Several methods have been developed for the quantification of droxidopa (B1670964) in human plasma using UPLC-MS/MS. nih.govscispace.com These methods often employ a stable isotope-labeled internal standard to ensure accuracy and reproducibility. scispace.comnih.gov
One such method involved protein precipitation for sample preparation and separation on a C18 column. nih.govresearchgate.net Detection was performed using positive-ion electrospray tandem mass spectrometry in multiple reaction monitoring (MRM) mode. nih.gov For droxidopa, the precursor-to-product ion transition of m/z 214.2→m/z 152.0 was used for quantification. nih.gov A similar transition is used for the internal standard. nih.gov These methods can achieve a low limit of quantification (LLOQ), for instance, at 5.00 ng/mL, with a linear range extending to 4000 ng/mL. nih.gov The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to high precision and accuracy. scispace.comnih.gov
Table 1: UPLC-MS/MS Method Parameters for Droxidopa Quantification
| Parameter | Value |
| Chromatography | |
| Column | Acquity UPLC™ BEH Amide (2.1mm×50mm, 1.7μm) nih.gov |
| Mobile Phase | Acetonitrile, ammonium (B1175870) formate (B1220265) buffer, and formic acid (gradient elution) nih.gov |
| Flow Rate | Not specified |
| Mass Spectrometry | |
| Ionization Mode | Positive-ion electrospray nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Droxidopa Transition | m/z 214.2 → m/z 152.0 nih.gov |
| Method Performance | |
| LLOQ | 5.00 ng/mL nih.gov |
| Linearity Range | 5.00-4000 ng/mL nih.gov |
| Intra- and Inter-assay Precision | < 10.2% nih.gov |
| Accuracy | 0.1% to 2.1% nih.gov |
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Profiling
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to determine the isotopic composition of individual compounds in a sample. nih.gov This method is particularly useful for studying metabolic fluxes and tracing the fate of isotopically labeled compounds. nih.govresearchgate.netnih.gov In the context of this compound, GC-IRMS can be used to analyze the enrichment of ¹³C and ¹⁵N in metabolites.
The process typically involves derivatization of the amino acid to make it volatile, followed by separation on a GC column. ucdavis.eduucdavis.edu The eluting compounds are then combusted to CO₂ and N₂, and their isotopic ratios are measured by the IRMS. ucdavis.eduscripps.edu This technique offers high precision, with mean precisions of 0.04‰ for δ¹³C and 0.28‰ for δ¹⁵N having been reported for amino acid analysis. nih.govresearchgate.net GC-IRMS can detect very low levels of isotopic enrichment, making it a powerful tool for metabolic studies. scripps.edu
High-Resolution Mass Spectrometry for Elucidation of Metabolite Structures
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules. nih.govchromatographyonline.com This capability is invaluable for identifying and structurally elucidating drug metabolites. nih.govijpras.comresearchgate.net When studying the metabolism of droxidopa, HRMS can distinguish drug-related metabolites from endogenous compounds with similar nominal masses. nih.gov
By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of biotransformation can often be determined. chromatographyonline.com For example, an increase in mass corresponding to the addition of an oxygen atom would suggest a hydroxylation reaction. nih.gov The fragmentation patterns observed in the HRMS/MS spectra provide further structural information, helping to pinpoint the site of metabolic modification. chromatographyonline.com The use of a stable isotope-labeled compound like this compound can aid in these studies by creating characteristic isotopic doublets in the mass spectrum, making it easier to identify drug-related peaks.
Application as a Stable Isotope Internal Standard in Bioanalytical Method Validation
The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis using LC-MS. scispace.com this compound is an ideal internal standard for the quantification of droxidopa. medchemexpress.com Because it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement. scispace.com
During bioanalytical method validation, the SIL internal standard is used to assess key parameters such as precision, accuracy, selectivity, matrix effect, and stability. mdpi.com The use of a SIL internal standard significantly improves the precision and accuracy of the assay compared to using a structural analog. scispace.com For example, in the validation of a method for droxidopa in human plasma, the intra- and inter-assay precision was less than 10.2%, and the accuracy ranged from 0.1% to 2.1%. nih.gov
Table 2: Bioanalytical Method Validation Parameters using a Stable Isotope Labeled Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with SIL IS |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | < 10.2% nih.gov |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 0.1% to 2.1% nih.gov |
| Selectivity | No significant interference at the retention time of the analyte and IS | No significant interference observed scispace.com |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Precision of IS normalized matrix factor < 3% scispace.com |
| Recovery | Consistent and reproducible | Consistent across different concentrations |
| Stability | Analyte stable under various storage conditions | Within acceptance criteria nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. uoi.gr
13C NMR Spectroscopy for Carbon Skeleton Elucidation and Labeling Position Verification
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. uoi.gr For this compound, ¹³C NMR is essential for confirming the positions of the ¹³C labels. The chemical shifts of the carbon atoms are influenced by their local electronic environment. uoi.gr The presence of the ¹³C isotopes at specific positions in the droxidopa molecule will result in characteristic signals in the ¹³C NMR spectrum, which can be compared to the spectrum of the unlabeled compound to verify the labeling. drugbank.comnih.gov The analysis of coupling patterns between adjacent ¹³C atoms in a doubly labeled molecule can provide definitive evidence of their connectivity. nih.gov
15N NMR Spectroscopy for Nitrogen Atom Tracing and Chemical Environment Analysis
Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for investigating the nitrogen atom within D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride. Due to the low natural abundance of the ¹⁵N isotope (0.37%), enrichment is often necessary to obtain clear spectra in a reasonable timeframe. nih.gov The incorporation of a ¹⁵N atom into the primary amino group of the droxidopa molecule provides a direct spectroscopic handle to probe the specific chemical environment of the nitrogen.
The key parameter in ¹⁵N NMR is the chemical shift (δ), which is highly sensitive to the electronic structure surrounding the nitrogen nucleus. researchgate.net Factors such as protonation state, hydrogen bonding, solvent effects, and molecular conformation can induce significant changes in the ¹⁵N chemical shift. researchgate.net For D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride, the ¹⁵N signal can confirm the location of the isotopic label and provide insights into its molecular interactions. For instance, the chemical shift of the amino group nitrogen in amino acids typically falls within a characteristic range, which can be influenced by the pH of the solution. nih.govscience-and-fun.de
Research has established empirical correlations between ¹⁵N chemical shifts and the local molecular structure, such as backbone torsion angles in peptides and proteins. nih.govillinois.edu While Droxidopa is a smaller molecule, similar principles apply, allowing researchers to use ¹⁵N NMR to study its conformational properties or interactions with other molecules. By monitoring the ¹⁵N chemical shift, one can trace the metabolic fate of the nitrogen atom and characterize the electronic and structural changes it undergoes in different environments.
| Functional Group | Typical Chemical Shift Range (ppm) | Relevance to Labeled Droxidopa |
|---|---|---|
| Primary Amino Acids (Zwitterionic) | 30 to 60 | Represents the expected range for the ¹⁵N-labeled primary amine in the Droxidopa structure. science-and-fun.dekpwulab.com |
| Anilinium Ions | 40 to 60 | Provides a comparative range for protonated amine environments. science-and-fun.de |
| Secondary Amides | 128 to 138 | Illustrates how the chemical shift changes significantly if the amine were to undergo a reaction to form an amide bond. nih.gov |
| Nitro Compounds | ~360 to 380 | Shows the distinct chemical shift of a different nitrogen functionality, useful for identifying potential degradation or metabolic products. |
Isotopic Enrichment Determination via Quantitative NMR
Quantitative Nuclear Magnetic Resonance (qNMR) is a precise method for determining the level of isotopic enrichment in D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride. mdpi.com The fundamental principle of qNMR is that the area (integral) of an NMR signal is directly proportional to the number of nuclei contributing to that signal under specific, controlled experimental conditions. acanthusresearch.comjeol.com This technique allows for the direct measurement of analyte purity and concentration against a certified internal standard without relying on the analyte's own response factor. acanthusresearch.com
To determine the isotopic enrichment of ¹³C and ¹⁵N, a ¹H qNMR experiment is typically performed. The spectrum of the labeled compound will exhibit specific features arising from the heavy isotopes. For example, protons attached to or near the ¹³C-labeled carbons will show satellite peaks due to spin-spin coupling (J-coupling) between ¹H and ¹³C. Similarly, the protons on the carbon adjacent to the ¹⁵N-labeled amine will be affected by ¹H-¹⁵N coupling.
The degree of isotopic enrichment can be calculated by comparing the integral of these satellite peaks to the integral of the main peak (from molecules with ¹²C at that position) or to another proton signal in the molecule that is distant from the labeled sites. acs.org By acquiring the spectrum with optimized parameters, such as a sufficient relaxation delay to ensure full magnetization recovery, an accurate ratio of labeled to unlabeled species can be established. researchgate.net This method offers a direct and robust assessment of the final product's isotopic purity, which is critical for its use as an internal standard in quantitative mass spectrometry-based assays. hilarispublisher.com
| Signal Description | Hypothetical Integral Value | Calculation Step | Result |
|---|---|---|---|
| Integral of ¹³C satellite peaks for the α-proton | 0.98 | Total integral for α-proton = (Satellite Integral / 0.011) (assuming natural abundance of 1.1% ¹³C contributes to main peak) | ~89.1 (Normalized) |
| Integral of main ¹²C-H α-proton peak | 1.02 | ||
| Integral of a non-labeled aromatic proton (e.g., on the catechol ring) | 100.0 | Ratio of labeled to unlabeled site = (Total α-proton integral / Aromatic proton integral) | 0.891 |
| - | - | Calculated ¹³C Enrichment at α-carbon | ~98% |
Chromatographic Separation Techniques for Labeled Compound Isolation and Purification
The synthesis of isotopically labeled compounds like D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride invariably produces a mixture containing the desired product, unlabeled starting materials, partially labeled intermediates, and other reaction byproducts. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purification of the target labeled compound to a high degree of chemical and isotopic purity. google.com A purity of greater than 95% as determined by HPLC is a common quality standard for such reference materials. lgcstandards.com
Preparative HPLC is employed to separate components of the crude reaction mixture on a larger scale. google.com The separation is based on the differential partitioning of each compound between a stationary phase (e.g., C18 silica (B1680970) gel in reversed-phase HPLC) and a mobile phase. By carefully selecting the column, solvent system (mobile phase), and gradient, a method can be developed to resolve the multi-labeled Droxidopa from its closely related impurities.
A phenomenon known as the chromatographic isotope effect can be observed during the separation of isotopically labeled compounds. acs.org The difference in mass between the labeled (heavy) and unlabeled (light) molecules can lead to slight differences in their physicochemical properties, resulting in small but measurable shifts in their retention times during chromatography. acs.org While often subtle, this effect can be exploited to achieve baseline separation between the desired product and its unlabeled counterpart. For instance, in reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogues; similar effects can be seen with ¹³C and ¹⁵N labeling. acs.org The collection of the specific fraction corresponding to the pure D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride ensures the final product is suitable for its intended use as a high-fidelity internal standard. researchgate.net
| Compound | Description | Hypothetical Retention Time (minutes) | Status |
|---|---|---|---|
| D,L-threo-Droxidopa | Unlabeled starting material or impurity. | 12.5 | Discarded |
| D,L-threo-Droxidopa-¹³C₂ | Partially labeled intermediate. | 12.3 | Discarded |
| D,L-threo-Droxidopa-¹⁵N | Partially labeled intermediate. | 12.4 | Discarded |
| D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride | Desired, fully labeled final product. | 12.2 | Collected |
Research Applications of D,l Threo Droxidopa 13c2,15n Hydrochloride in Preclinical and Mechanistic Studies
Elucidation of Droxidopa (B1670964) Metabolic Pathways and Fate
The metabolism of droxidopa is complex, involving several enzymatic pathways that determine its conversion to the active therapeutic agent, norepinephrine (B1679862), as well as to other metabolites. The use of D,L-threo-Droxidopa-13C2,15N Hydrochloride enables researchers to meticulously trace these biotransformation routes.
In vitro metabolic stability assays are fundamental in preclinical drug development to predict a compound's metabolic clearance in the body. For droxidopa, these studies are typically conducted using liver microsomes or hepatocytes from various species, including humans. These systems contain the primary enzymes responsible for drug metabolism.
Research indicates that droxidopa's metabolism is not mediated by the cytochrome P450 (CYP) enzyme system, a common pathway for many pharmaceuticals. fda.govfda.gov Instead, its biotransformation is handled by enzymes within the catecholamine metabolic cycle. nih.govresearchgate.net In vitro studies using this compound allow for the incubation of the labeled compound with these biological matrices. Subsequent analysis by mass spectrometry can precisely measure the rate of disappearance of the parent compound and the appearance of labeled metabolites, providing a clear picture of its metabolic stability and the primary routes of its initial breakdown. mdpi.com
Following administration, droxidopa is subject to several metabolic conversions. The isotopic labeling of this compound is critical for the unambiguous identification of its metabolic products in complex biological samples like plasma and urine. fda.govnih.gov
Studies have identified three primary metabolic fates for droxidopa. nih.gov The desired pathway is the conversion to norepinephrine, the active molecule. nih.govnewdrugapprovals.org However, two other major pathways exist: O-methylation to form 3-O-methyldihydroxyphenylserine (3-OM-DOPS), and a reaction catalyzed by DOPS aldolase (B8822740) to produce protocatechualdehyde. fda.govnih.gov These primary metabolites can be further metabolized into secondary and tertiary products. For instance, norepinephrine is metabolized to 3-methoxy-4-hydroxy-phenylglycol (MHPG). fda.gov The use of the labeled parent compound ensures that each identified metabolite can be definitively traced back to the administered droxidopa. fda.govnih.gov
Table 1: Identified Metabolites of Droxidopa
| Metabolite Classification | Compound Name | Precursor | Key Enzyme |
| Primary | Norepinephrine | Droxidopa | Aromatic L-amino acid decarboxylase (AADC) |
| Primary | 3-O-methyldihydroxyphenylserine (3-OM-DOPS) | Droxidopa | Catechol-O-methyltransferase (COMT) |
| Primary | Protocatechualdehyde | Droxidopa | DOPS aldolase |
| Secondary | 3-methoxy-4-hydroxy-phenylglycol (MHPG) | Norepinephrine | COMT / Monoamine oxidase (MAO) |
| Secondary | Vanillic Acid | 3-OM-DOPS | Not specified |
| Secondary | Protocatechuic Acid | Protocatechualdehyde | Aldehyde dehydrogenase |
| Tertiary | Dihydroxyphenylglycol (DHPG) | MHPG | Aldehyde/aldose reductase |
This table is generated based on data from sources fda.govnih.govnih.gov.
The conversion of droxidopa is governed by a few key enzymes whose activity dictates the balance between the formation of active norepinephrine and other metabolites. nih.gov Stable isotope tracing with this compound has been instrumental in defining the roles of these enzymes.
Aromatic L-amino acid decarboxylase (AADC): Also known as DOPA decarboxylase (DDC), this enzyme is ubiquitously expressed in the body and is responsible for the critical conversion of droxidopa into L-norepinephrine through decarboxylation. nih.govnewdrugapprovals.orgd-nb.inforesearchgate.net This is the intended therapeutic pathway.
Catechol-O-methyltransferase (COMT): This enzyme plays a significant role in the metabolism of catecholamines, including droxidopa. nih.goveurekaselect.com It catalyzes the transfer of a methyl group to droxidopa, forming the major metabolite 3-OM-DOPS, which is found in significant amounts in plasma and urine. nih.govnih.govnih.gov
DOPS aldolase: This enzyme provides an alternative metabolic route, converting droxidopa into protocatechualdehyde. nih.govnih.gov
By tracking the isotopically labeled atoms from this compound into these specific metabolites, researchers can quantify the flux through each enzymatic pathway, providing insights into potential drug-drug interactions or genetic variations in enzyme activity that might affect therapeutic outcomes.
Table 2: Key Enzymes in Droxidopa Metabolism
| Enzyme | Abbreviation | Substrate | Product | Metabolic Role |
| Aromatic L-amino acid decarboxylase | AADC / DDC | Droxidopa | Norepinephrine | Activation to therapeutic agent |
| Catechol-O-methyltransferase | COMT | Droxidopa | 3-O-methyldihydroxyphenylserine | Major catabolic pathway |
| DOPS aldolase | DOPS-ALD | Droxidopa | Protocatechualdehyde | Alternative catabolic pathway |
This table is generated based on data from sources nih.govnih.govresearchgate.netnih.govnih.gov.
Methodological Approaches for Pharmacokinetic Investigations in Experimental Models
Pharmacokinetic studies determine how an organism affects a drug, focusing on absorption, distribution, metabolism, and excretion (ADME). The use of this compound provides the gold standard for ADME studies in experimental models.
Preclinical studies in animal models are essential for characterizing the absorption and distribution of a new chemical entity. Following oral administration of labeled droxidopa, its appearance and the appearance of its labeled metabolites in the bloodstream can be tracked over time.
Research in animal models and humans has established key pharmacokinetic parameters. clinicaltrials.gov Droxidopa demonstrates high oral bioavailability of approximately 90%. drugbank.comwikipedia.org Peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours post-administration. nih.govnih.govnih.gov The compound is known to cross the blood-brain barrier. newdrugapprovals.orgresearchgate.netwikipedia.org Its binding to plasma proteins is concentration-dependent, decreasing from 75% at lower concentrations to 26% at higher concentrations. fda.govnih.gov The apparent volume of distribution is estimated to be around 200 L in humans, indicating distribution into tissues outside the plasma. fda.govnih.gov The use of the labeled compound allows for these precise measurements without interference from endogenous substances.
Table 3: Pharmacokinetic Parameters of Droxidopa
| Parameter | Value | Species/Model | Source(s) |
| Oral Bioavailability | ~90% | Humans/Animals | nih.govdrugbank.comwikipedia.org |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Humans/Animals | nih.govnih.govnih.gov |
| Elimination Half-Life (t½) | ~2 - 3 hours | Humans | nih.govdrugbank.com |
| Plasma Protein Binding | 26% - 75% (concentration-dependent) | Humans | fda.govnih.gov |
| Apparent Volume of Distribution (Vd) | ~200 L | Humans | fda.govnih.gov |
| Primary Route of Elimination | Renal | Humans/Animals | fda.govnih.govdrugbank.com |
Understanding how a drug and its metabolites are eliminated from the body is crucial. Studies utilizing labeled droxidopa, often radiolabeled compounds in animal studies, have been pivotal in this area. fda.govnih.gov These investigations have shown that the primary route of elimination for droxidopa and its metabolites is through the kidneys. fda.govdrugbank.com Animal studies demonstrated that approximately 75% of an administered radiolabeled dose is excreted in the urine within 24 hours. fda.govnih.gov
By analyzing urine samples from subjects administered this compound, researchers can identify and quantify the parent compound and the full spectrum of its labeled metabolites. fda.govnih.gov This allows for the creation of a comprehensive mass balance sheet, accounting for the disposition of the drug and confirming renal excretion as the principal clearance mechanism. fda.gov
Quantitative Profiling of Labeled Compounds in Various Biological Matrices (e.g., plasma, brain tissue, cerebrospinal fluid)
The use of this compound enables precise quantitative analysis of the compound and its metabolites in complex biological samples. Stable isotope labeling, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate measurement of the exogenous compound's absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous molecules. nih.gov
Studies have profiled the distribution of droxidopa and its primary metabolite, norepinephrine, in various biological fluids. Following systemic administration, the highest concentrations of droxidopa are typically found in the liver and kidney. nih.gov Its penetration across the blood-brain barrier is limited; however, administration does lead to a measurable increase in norepinephrine levels within the cerebrospinal fluid (CSF), indicating that some central nervous system conversion occurs. nih.govnih.gov
Pharmacokinetic analyses in human subjects provide a clear picture of the compound's behavior in plasma. These studies are crucial for understanding the time course of the drug and its active metabolite. The data below illustrates typical pharmacokinetic parameters for droxidopa in plasma.
Interactive Table: Pharmacokinetic Parameters of Droxidopa in Healthy Subjects Data derived from studies on unlabeled droxidopa, representative of the compound's general pharmacokinetic profile.
| Parameter | Value (Fasted State) | Value (Fed State) | Unit |
| Cmax (Peak Plasma Concentration) | 3160 | 2057 | ng/mL |
| AUC (Area Under the Curve) | 13,857 | 10,927 | h·ng/mL |
| tmax (Time to Peak Concentration) | 2.00 | 4.00 | hours |
| t½ (Elimination Half-Life) | 2.68 | 2.58 | hours |
| Source: Adapted from clinical trial data. nih.gov |
The ability to track the ¹³C and ¹⁵N labels allows researchers to determine the concentration of exogenously derived droxidopa and norepinephrine in plasma, brain tissue homogenates, and CSF, providing critical data for pharmacokinetic and pharmacodynamic modeling. nih.govnih.gov
Mechanistic Studies of Neurotransmitter Dynamics
D,L-threo-Droxidopa is a synthetic amino acid prodrug that is converted into norepinephrine. mdpi.com This conversion is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), bypassing the dopamine (B1211576) β-hydroxylase enzyme step required in the endogenous synthesis pathway from dopamine. nih.govfda.gov
The use of this compound is pivotal for studying the specifics of this synthetic pathway and its impact on norepinephrine levels. By administering the labeled compound, researchers can directly trace the conversion process. Studies using gas chromatography/mass spectrometry have unequivocally demonstrated that the increase in norepinephrine observed in biological fluids following administration is primarily due to the conversion of the administered droxidopa, rather than a release of stored, pre-formed endogenous norepinephrine. nih.gov
After oral administration of droxidopa, plasma norepinephrine levels typically peak within 3 to 4 hours. nih.gov Interestingly, the turnover of this newly synthesized norepinephrine is slower than that of the parent drug; plasma norepinephrine levels decline with an initial half-life of about 9 hours, whereas droxidopa itself has a half-life of approximately 2.5 hours. nih.govnih.gov In animal models, administration of DL-threo-DOPS has been shown to be an effective method for increasing norepinephrine levels in peripheral tissues like the heart, though its direct effect on brain norepinephrine levels appears limited. drugbank.com
The stable isotope labels within this compound act as tracers, enabling the detailed study of catecholamine pool dynamics. When the labeled droxidopa is introduced into a biological system, it is absorbed and converted to labeled norepinephrine. This labeled norepinephrine then enters and mixes with the body's existing pools of endogenous catecholamines.
By taking serial samples from biological matrices like plasma and urine, and analyzing them via mass spectrometry, researchers can track the appearance, distribution, and eventual decline of the labeled norepinephrine. This allows for the calculation of key dynamic parameters, such as the rate of appearance of exogenous norepinephrine, its integration into synaptic vesicles, its release into the synapse, and its eventual metabolism and clearance. This provides a dynamic view of how an external precursor contributes to and alters the total, functioning pool of a critical neurotransmitter.
A primary advantage of using this compound is the ability to clearly distinguish between neurotransmitters produced from the administered drug and those produced by the body's own biosynthetic pathways. Because the labeled compound has a different mass than its endogenous counterpart, mass spectrometry can simultaneously measure the concentrations of both the labeled (exogenous) and unlabeled (endogenous) forms of norepinephrine in the same sample. nih.gov
This capability was demonstrated in a study where [13C,D]-L-threo-DOPS was infused into human subjects. The results from analyzing plasma and urine showed that the observed rise in total norepinephrine concentration was almost entirely attributable to the newly synthesized, labeled norepinephrine. nih.gov This finding is crucial as it confirms that the therapeutic action of droxidopa stems from its direct conversion to norepinephrine, rather than from an indirect effect like triggering the release of stored endogenous norepinephrine. nih.gov This differentiation is essential for accurately interpreting the pharmacodynamic effects of the drug and understanding how it compensates for deficiencies in endogenous norepinephrine production. nih.gov
Enzyme Kinetic and Inhibition Profiling Using this compound as a Substrate
This compound is a valuable substrate for in vitro studies of enzyme kinetics, particularly for the enzyme responsible for its conversion: Aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase). nih.gov AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-DOPA to dopamine and, in this case, droxidopa to norepinephrine. fda.govresearchgate.net
By using the labeled substrate in enzyme assays, researchers can precisely measure key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for the substrate. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The use of a labeled substrate allows for highly sensitive and specific detection of the product (labeled norepinephrine), free from interference from any endogenous compounds in the assay mixture. This methodology is also ideal for screening potential inhibitors of the AADC enzyme. An inhibitor's potency (e.g., its IC50 or Ki value) can be determined by measuring the reduction in the rate of conversion of labeled droxidopa to labeled norepinephrine in the presence of the inhibitory compound.
Interactive Table: Example of AADC Enzyme Kinetic Parameters This table illustrates the type of data obtained from enzyme kinetic studies. Values are representative and based on studies using L-DOPA as the substrate.
| Enzyme Source | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| Renal Cortex Homogenate | L-DOPA | 0.38 ± 0.04 | 14.9 ± 0.6 |
| Recombinant Human AADC | D,L-threo-Droxidopa-13C2,15N HCl | Value to be determined | Value to be determined |
| Source: Adapted from kinetic data for AADC. |
Comparative Research Paradigms Utilizing Isotopically Labeled Droxidopa
Methodologies for Distinguishing Endogenous and Exogenous Droxidopa (B1670964) and its Metabolites in Biological Systems
The primary challenge in studying the metabolism of a prodrug like droxidopa is its conversion into norepinephrine (B1679862), a neurotransmitter naturally present (endogenous) in the body. wikipedia.orge-acn.org Stable isotope labeling, in conjunction with high-resolution mass spectrometry, provides a robust solution to this analytical problem. digitellinc.comnih.gov The incorporation of heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the droxidopa molecule creates a version that is chemically identical to the unlabeled drug but has a distinct, higher molecular weight.
This mass difference is the key to distinguishing the administered (exogenous) substance from its endogenous counterparts. When a biological sample (e.g., plasma, urine) is analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass spectrometer can selectively detect and quantify both the labeled and unlabeled molecules and their respective metabolites based on their unique mass-to-charge ratios (m/z). digitellinc.comnih.gov
The major metabolic pathways for droxidopa include direct conversion to norepinephrine by Aromatic L-amino acid decarboxylase (AAAD), and conversion to 3-O-methyl-DOPS (3-OMD) by catechol-O-methyl-transferase (COMT). nih.gov Using D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride allows researchers to track the flux through these pathways. The resulting labeled norepinephrine and labeled 3-OMD can be unequivocally identified and quantified, separate from the body's own pools of these compounds. medchemexpress.com This methodology is crucial for accurately determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of the administered drug without interference from the endogenous background. medchemexpress.com
| Compound | Unlabeled (Endogenous/Standard) Molecular Mass (approx. g/mol) | D,L-threo-Droxidopa-¹³C₂,¹⁵N Based (Exogenous) Molecular Mass (approx. g/mol) | Mass Difference (Da) | Analytical Significance |
|---|---|---|---|---|
| Droxidopa | 213.19 | 216.19 | +3 | Allows precise quantification of the administered parent drug. |
| Norepinephrine | 169.18 | 172.18 | +3 | Enables measurement of norepinephrine produced exclusively from the administered droxidopa, distinguishing it from the endogenous pool. e-acn.org |
Comparative Tracer Studies with Unlabeled Droxidopa or Other Isotopic Variants (e.g., Deuterated Droxidopa)
Tracer studies are fundamental to understanding the in vivo behavior of droxidopa. Comparisons can be drawn between studies using unlabeled droxidopa, D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride, and other isotopic variants like deuterated droxidopa.
¹³C,¹⁵N-Labeled Droxidopa Studies: As detailed previously, the use of ¹³C and ¹⁵N labels allows for the precise differentiation of exogenous and endogenous molecules. medchemexpress.com This provides a clear picture of the drug's direct contribution to the norepinephrine pool, offering a more accurate assessment of its pharmacodynamic effect. These stable isotopes are generally considered not to significantly alter the drug's metabolic profile. medchemexpress.com
Deuterated Droxidopa Studies: Deuterium (²H), a heavy isotope of hydrogen, can also be used for labeling. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Replacing a hydrogen atom with a deuterium atom can strengthen the carbon-hydrogen bond. This is known as the kinetic isotope effect, which can sometimes slow the rate of metabolic reactions that involve the cleavage of that bond. This can potentially lead to a longer drug half-life and altered metabolite ratios compared to the unlabeled or ¹³C,¹⁵N-labeled versions. While this effect can be leveraged to create "heavy drugs" with different pharmacokinetic properties, it also means that deuterated tracers may not perfectly mimic the behavior of the original unlabeled drug.
| Tracer Type | Advantages | Disadvantages | Primary Research Application |
|---|---|---|---|
| Unlabeled Droxidopa | Cost-effective; provides overall pharmacokinetic data. nih.gov | Cannot distinguish drug-derived norepinephrine from endogenous norepinephrine. nih.gov | General efficacy and safety trials. nih.govnih.gov |
| D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride | Allows precise differentiation of exogenous and endogenous pools; considered to have minimal isotopic effects on kinetics. digitellinc.commedchemexpress.com | Higher cost of synthesis. | Definitive ADME studies; metabolic flux analysis. medchemexpress.com |
| Deuterated Droxidopa | Can be used as a tracer; potential to modify pharmacokinetics. medchemexpress.com | May exhibit kinetic isotope effects, altering the metabolic rate compared to the unlabeled drug. medchemexpress.com | Investigating metabolic pathways; development of pharmacokinetically modified drugs. |
Assessment of Isotopic Effects on Metabolic Kinetics and Enzyme Activity in Controlled Research Environments
The substitution of an atom with a heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This is particularly relevant for reactions where a bond to the isotopically labeled atom is broken in the rate-determining step.
The primary metabolic conversion of droxidopa to norepinephrine is a decarboxylation reaction catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AAAD), also known as Dopa decarboxylase (DDC). nih.gov This reaction involves the cleavage of a carbon-carbon bond. Theoretical and experimental studies on the decarboxylation of the related compound, L-Dopa, by this same enzyme have investigated the KIE. nih.gov
For D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride, the labels are on the carboxyl carbon and the amino nitrogen.
¹³C Labeling: The cleavage of the ¹³C-carboxyl group bond during decarboxylation would be expected to have a primary KIE. Because the ¹³C atom is heavier than ¹²C, the bond has a lower zero-point energy and requires more energy to break. This results in a slightly slower reaction rate. The KIE value (k₁₂/k₁₃) for such reactions is typically small but measurable, often in the range of 1.01 to 1.06. nih.gov This means the ¹²C-containing molecule reacts 1-6% faster than the ¹³C-labeled one.
¹⁵N Labeling: The nitrogen atom is not directly involved in the bond-breaking step of decarboxylation. Therefore, any effect from the ¹⁵N label would be a secondary KIE, which is generally much smaller and often negligible.
| Isotopic Label | Bond Affected in Decarboxylation | Type of KIE | Expected Magnitude (k_light / k_heavy) | Implication for Research |
|---|---|---|---|---|
| Carbon-13 (¹³C) | Carboxyl C-C bond | Primary | Small (e.g., 1.01 - 1.06) nih.gov | Slightly slower reaction rate, but generally considered to not impact overall in vivo results significantly. |
| Nitrogen-15 (¹⁵N) | N/A (not in a bond broken in the rate-limiting step) | Secondary | Negligible (≈1.0) | No significant impact on metabolic kinetics. |
| Deuterium (²H) | C-H bond (if substituted at a site of metabolic action) | Primary | Can be significant (e.g., 2 to 8) | Can substantially slow metabolism, altering the pharmacokinetic profile. medchemexpress.com |
Future Directions and Methodological Innovations in Isotopically Labeled Droxidopa Research
Development of Novel Isotopic Labeling Strategies for Droxidopa (B1670964) Analogs and Related Compounds
The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride represents a critical tool for researchers, allowing for the precise tracking of the molecule as it transforms into norepinephrine (B1679862). theclinivex.comlgcstandards.com Future research will likely focus on developing a wider array of isotopic labeling strategies for Droxidopa analogs and its key metabolites.
The development of novel labeling patterns could involve:
Site-Specific Labeling: Introducing stable isotopes at different positions within the Droxidopa molecule or its analogs. This would enable researchers to investigate specific metabolic transformations, such as the decarboxylation to norepinephrine or the O-methylation by catechol-O-methyltransferase (COMT). nih.gov
Multi-Isotope Labeling: Incorporating a combination of stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into a single molecule. This approach can provide richer datasets for complex metabolic network analysis and help differentiate between various metabolic pathways simultaneously.
Labeling of Metabolites: Synthesizing isotopically labeled versions of Droxidopa's major metabolites, such as 3-O-methyl-DOPS. nih.gov This would allow for direct investigation of their distribution, clearance, and potential pharmacological activity, which is currently not well understood. nih.gov
These advanced labeling strategies will be instrumental in creating a comprehensive library of internal standards for quantitative mass spectrometry, improving the accuracy and reproducibility of pharmacokinetic studies. medchemexpress.com
Integration of this compound with Advanced Omics Technologies (e.g., Isotope-Resolved Metabolomics, Fluxomics)
The true potential of this compound is realized when it is integrated with advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in the context of "omics" studies. nih.govnih.gov
Isotope-Resolved Metabolomics: This powerful technique allows researchers to trace the path of the ¹³C and ¹⁵N atoms from Droxidopa through various metabolic pathways. nih.gov By analyzing the isotopic enrichment in downstream metabolites, scientists can unambiguously track the conversion of Droxidopa to norepinephrine and its subsequent metabolism. medchemexpress.comnih.gov This approach moves beyond simple concentration measurements to provide a dynamic view of metabolic processes. nih.gov
Fluxomics: Going a step further, fluxomics aims to quantify the rates (fluxes) of metabolic reactions within a biological system. Using data generated from pulsed stable isotope-resolved metabolomics (pSIRM) experiments with this compound, it is possible to model the kinetics of the catecholamine pathway. uni.lu This can reveal how quickly Droxidopa is converted to norepinephrine and how this rate is affected by various physiological or pathological conditions.
Table 1: Potential Applications of Isotope-Resolved Metabolomics with Labeled Droxidopa
| Research Question | Labeled Compound | Technology | Expected Outcome |
|---|---|---|---|
| What is the rate of conversion of Droxidopa to Norepinephrine in neuronal vs. non-neuronal cells? | This compound | LC-MS/MS | Quantification of ¹³C₂,¹⁵N-Norepinephrine in different cell populations. nih.gov |
| How does Droxidopa metabolism differ in patients with Multiple System Atrophy (MSA) vs. Pure Autonomic Failure (PAF)? nih.gov | This compound | High-Resolution Mass Spectrometry | Identification and quantification of unique labeled metabolite signatures for each condition. nih.gov |
Expansion of Research Applications into New Areas of Neurochemistry and Metabolism
The ability to precisely trace the metabolic fate of Droxidopa using this compound opens the door to new research avenues beyond its current applications. While Droxidopa is studied in conditions like neurogenic orthostatic hypotension associated with Parkinson's disease and multiple-system atrophy, labeled tracers can help explore its role in other neurological and metabolic contexts. nih.govnih.gov
New research areas could include:
Central Nervous System (CNS) Catecholamine Dynamics: Investigating the contribution of peripherally administered Droxidopa to the norepinephrine pools within specific brain regions. nih.gov This could shed light on its potential central mechanisms of action and its effects on mood, cognition, and arousal.
Metabolic Syndrome and Diabetes: Exploring the impact of Droxidopa-derived norepinephrine on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles in preclinical models of metabolic disease.
Neurotransmitter Interactions: Using multi-isotope labeling strategies to study how the Droxidopa pathway interacts with other neurotransmitter systems, such as dopamine (B1211576) and serotonin, at a metabolic level.
These investigations, powered by stable isotope tracers, can provide fundamental insights into the broader role of norepinephrine in health and disease.
Enhancements in Computational Modeling and Simulation Based on Isotopic Tracer Data
Computational modeling and simulation are becoming indispensable tools in drug development and systems biology. mdpi.com The high-quality, dynamic data generated from studies using this compound can significantly enhance the predictive power of these models.
Pharmacokinetic/pharmacodynamic (PK/PD) models can be refined by incorporating data on:
Metabolic Flux Rates: Using fluxomics data to build more accurate models of Droxidopa's conversion to norepinephrine.
Compartmentalization: Using isotope-resolved data to model the distribution of Droxidopa and its metabolites between different biological compartments, such as plasma, neuronal vesicles, and the CNS. nih.gov
Inter-individual Variability: Correlating variations in metabolic profiles, as revealed by isotopic tracing, with differences in patient responses to treatment.
These enhanced computational models can accelerate drug development by optimizing study designs, predicting drug-drug interactions, and identifying patient populations most likely to benefit from therapy. mdpi.com This approach can provide deeper insights into treatment effects and help personalize therapy. mdpi.com
Table 2: Impact of Isotopic Tracer Data on Computational Model Parameters
| Model Parameter | Traditional Data Source | Isotopic Tracer Data Enhancement |
|---|---|---|
| Absorption Rate (ka) | Plasma concentration curves | Direct measurement of the appearance of the labeled parent drug. |
| Elimination Rate (ke) | Plasma concentration curves | Differentiation between metabolic clearance and renal excretion of the labeled parent drug vs. its metabolites. |
| Volume of Distribution (Vd) | Plasma and tissue concentrations | Tracing the labeled molecule into specific tissues and cellular compartments. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Droxidopa |
| Norepinephrine |
| 3-O-methyl-DOPS |
| Dopamine |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing D,L-threo-Droxidopa- Hydrochloride?
- Methodology : Synthesis involves isotope-labeled precursors (e.g., - and -glycine derivatives) and stepwise protection/deprotection strategies. Key steps include Barbier allylation for stereochemical control and tert-butyl esterification for intermediate stabilization . Characterization employs multinuclear NMR (e.g., , , ) and high-resolution mass spectrometry (HRMS). For example, and incorporation is confirmed via DEPT-135 NMR and isotopic peak patterns in ESI-TOF MS .
Q. How is this compound utilized in tracing neurotransmitter precursor metabolism?
- Methodology : As a stable isotope-labeled prodrug of norepinephrine, it enables precise tracking in metabolic flux studies. Researchers administer the compound in vivo or in cell cultures, followed by LC-MS/MS analysis of isotopologues in metabolites (e.g., norepinephrine, epinephrine). Isotopic enrichment ratios are quantified to map conversion rates and pathway dynamics .
Q. What analytical techniques ensure purity and isotopic fidelity in D,L-threo-Droxidopa- Hydrochloride?
- Methodology : Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, 220 nm) resolves labeled vs. unlabeled species. Isotopic purity is validated via -NMR integration of labeled carbons and HSQC NMR to confirm nitrogen incorporation . Mass balance assays and elemental analysis further verify stoichiometric integrity .
Advanced Research Questions
Q. How should pharmacokinetic studies be designed to leverage the isotopic labeling of this compound?
- Methodology : Use crossover designs with labeled/unlabeled cohorts to control for endogenous interference. Plasma and cerebrospinal fluid samples are collected at timed intervals, extracted via solid-phase extraction (SPE), and analyzed by LC-HRMS. Isotope dilution mass spectrometry (IDMS) corrects for matrix effects, while compartmental modeling quantifies distribution and clearance .
Q. What strategies mitigate spectral interference in NMR analysis caused by and isotopes?
- Methodology : Implement - gHSQC and - gHMBC experiments to decouple scalar couplings. For -induced splitting, use higher magnetic field strengths (≥400 MHz) and non-uniform sampling (NUS) to enhance resolution. Solvent suppression techniques (e.g., WATERGATE) minimize artifacts in aqueous matrices .
Q. How can researchers perform quantitative analysis of this compound in complex biological matrices?
- Methodology : Develop a stable isotope-labeled internal standard (SIL-IS) with distinct or patterning to avoid overlap. Use tandem mass spectrometry (MRM mode) with optimized collision energies for fragment ions (e.g., m/z 256.6 → 152.1). Calibration curves are constructed in surrogate matrices (e.g., charcoal-stripped plasma) to account for ion suppression .
Data Contradiction and Reproducibility
Q. How should discrepancies in isotopic enrichment ratios between batches be resolved?
- Methodology : Conduct batch-wise NMR and MS validation using certified reference materials (CRMs). For NMR, compare satellite peak intensities to theoretical values. In MS, isotopic purity is recalculated using natural abundance correction algorithms (e.g., HiRes SIM). Reproducibility issues often trace to incomplete precursor labeling or hydrolysis during storage .
Q. What controls are essential when comparing labeled vs. unlabeled compound efficacy in neuronal assays?
- Methodology : Include sham-labeled controls (e.g., /-Droxidopa) to isolate isotopic effects. For electrophysiology, use paired recordings in the same cell line to minimize variability. Confocal imaging with fluorescent analogs (e.g., BODIPY-tagged) validates transport kinetics independently of isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
